molecular formula C8H6BrNO2S B326547 2-Bromo-1-{3-nitrophenyl}ethanethione

2-Bromo-1-{3-nitrophenyl}ethanethione

Cat. No.: B326547
M. Wt: 260.11 g/mol
InChI Key: QBLJIVUVUDGZFL-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Characteristics

The molecular structure of 2-Bromo-1-(3-nitrophenyl)ethanethione exhibits several distinctive geometric features that are characteristic of α-bromoarylthiones. Crystallographic studies of related compounds, such as 2-bromo-1-(3-nitrophenyl)ethanone, have provided valuable insights into the general structural framework of these molecules. In the analogous ethanone derivative, researchers observed that the nitro and ethanone groups lie close to the plane of the benzene ring, with dihedral angles between the mean planes of the nitro group and the benzene ring measuring 4.6° and 2.8° for the two molecules in the asymmetric unit. The bromine atom shows slight twisting, with dihedral angles of 0.8° and 5.5° respectively, indicating minimal deviation from planarity.

The presence of the thione functional group in 2-Bromo-1-(3-nitrophenyl)ethanethione introduces additional structural considerations compared to its ketone analog. Theoretical studies on thioformic acid derivatives have demonstrated that thione groups exhibit distinct geometric parameters compared to their oxygen analogs. The carbon-sulfur double bond length in thione compounds typically ranges from 1.65-1.68 Å, which is longer than the corresponding carbon-oxygen double bond in ketones due to the larger atomic radius of sulfur. This structural difference significantly impacts the molecular geometry and electronic distribution within the molecule.

The 3-nitrophenyl substituent contributes to the overall molecular stability through its electron-withdrawing properties. Crystallographic analysis of related nitrophenyl compounds has shown that the nitro group typically adopts a nearly coplanar arrangement with the aromatic ring, with torsion angles generally less than 20°. This planarity facilitates effective conjugation between the nitro group and the aromatic system, enhancing the overall electronic delocalization within the molecule.

X-ray Crystallographic Analysis of the Thione Functional Group

X-ray crystallographic studies of thione-containing compounds have revealed critical information about the bonding characteristics and spatial arrangement of the thione functional group. Research on related α-bromoarylthiones demonstrates that the thione sulfur atom typically exhibits a slightly pyramidal geometry rather than the planar arrangement observed in ketones. The C=S bond length in these systems generally measures between 1.65-1.68 Å, consistent with partial double-bond character and significant resonance contribution from the thione form.

Computational studies using density functional theory (B3LYP) and ab initio methods have provided detailed insights into the electronic structure of thione compounds. These calculations reveal that the thione form benefits from resonance stabilization, although the energy difference between thiol and thione tautomers depends significantly on the molecular environment. In the gas phase, the thiol form is typically more stable by approximately 20 kJ/mol, but specific solvent interactions can shift this equilibrium toward the thione form.

The presence of the bromine substituent at the α-position introduces additional crystallographic complexity. Studies of similar α-bromoketones have shown that the C-Br bond length typically measures around 1.95-1.98 Å, with the bromine atom exhibiting significant van der Waals interactions with neighboring molecules in the crystal lattice. These intermolecular interactions contribute to the overall crystal stability and packing arrangement.

Tautomeric Behavior and Resonance Stabilization

The tautomeric equilibrium between thiol and thione forms represents a fundamental aspect of organosulfur chemistry that significantly influences the properties of 2-Bromo-1-(3-nitrophenyl)ethanethione. Theoretical investigations of thiocarboxylic acid derivatives have established that the thiol-thione tautomerism is highly sensitive to environmental factors, including solvent polarity and specific hydrogen-bonding interactions. In the gas phase, computational studies using HF, MP2, and CCSD(T) methods consistently demonstrate that the thiol form is thermodynamically favored by approximately 20 kJ/mol.

However, the introduction of polar solvent molecules dramatically alters this equilibrium. Research has shown that specific hydrogen-bonding interactions between polar solvent molecules and the thione oxygen can stabilize the thione form by up to 20 kJ/mol relative to the thiol form. This stabilization occurs through the formation of strong O-H···O hydrogen bonds, which are energetically more favorable than the corresponding S-H···O interactions. These findings suggest that 2-Bromo-1-(3-nitrophenyl)ethanethione may exist predominantly in the thione form in polar solvents, contrary to the gas-phase preference.

The resonance stabilization of the thione form involves several contributing structures. The primary resonance contributor features the conventional C=S double bond, while secondary contributors include charge-separated forms where electron density is delocalized between the sulfur atom and the aromatic system. The presence of the electron-withdrawing nitro group at the meta position enhances this delocalization by providing an additional site for electron density distribution, thereby stabilizing the thione form through extended conjugation.

Comparative Structural Analysis with Related α-Bromoarylthiones

Comparative analysis with structurally related α-bromoarylthiones provides valuable insights into the unique characteristics of 2-Bromo-1-(3-nitrophenyl)ethanethione. Studies of 1-Bromo-2-(4-nitrophenyl)ethane-2-thione reveal significant structural similarities, particularly in the arrangement of the thione functional group and the nitroaromatic substituent. However, the positional differences in nitro group placement (meta vs. para) result in distinct electronic and steric effects that influence molecular geometry and reactivity.

Research on α-bromo-1,3-diketones and their reactions with thioureas has demonstrated the versatility of these systems in heterocyclic synthesis. The study revealed that α-bromo-1,3-diketones generated in situ through bromination with N-bromosuccinimide can undergo regioselective cyclization reactions with trinucleophilic thiourea derivatives. These reactions proceed through initial nucleophilic substitution at the brominated carbon, followed by intramolecular cyclization to form thiazole derivatives. The regioselectivity of these reactions depends critically on the electronic nature of the aromatic substituents, with electron-withdrawing groups like nitro favoring specific reaction pathways.

Crystal structure studies of related compounds, such as 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, demonstrate the importance of intermolecular interactions in determining crystal packing. These studies reveal extensive networks of weak C-H···O hydrogen bonds and π-π stacking interactions that contribute to crystal stability. The presence of multiple bromine atoms enhances these interactions through halogen bonding, creating three-dimensional supramolecular networks.

Electronic Effects of Nitro Substitution on Aromatic Ring

The meta-nitro substitution in 2-Bromo-1-(3-nitrophenyl)ethanethione exerts profound electronic effects on the aromatic ring system that influence both the structural and chemical properties of the molecule. Unlike para-substitution, which allows for direct resonance interaction between the nitro group and the carbonyl carbon, meta-substitution primarily operates through inductive effects while maintaining some degree of field effects. This positional difference results in distinct electronic distribution patterns that affect molecular reactivity and stability.

Computational studies of nitrophenyl derivatives have established that the nitro group exhibits strong electron-withdrawing character with a Hammett sigma value (σm) of approximately +0.71 for meta-substitution. This value indicates significant electron withdrawal from the aromatic ring, which in turn affects the electron density at the carbonyl carbon and influences the stability of the thione tautomer. The electron deficiency created by the nitro group enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The influence of nitro substitution on aromatic ring geometry has been extensively studied through X-ray crystallography. Research on compounds such as 1-(4-Bromo-2-nitrophenyl)ethanone demonstrates that nitro groups typically adopt orientations that minimize steric hindrance while maximizing electronic interaction with the aromatic π-system. The C-N bond length in aromatic nitro compounds generally measures 1.47-1.48 Å, consistent with partial double-bond character arising from resonance delocalization.

Furthermore, the electronic effects of meta-nitro substitution influence the reactivity of the α-bromo position. The electron-withdrawing nature of the nitro group increases the electrophilicity of the α-carbon, facilitating nucleophilic substitution reactions. This enhanced reactivity has been exploited in synthetic applications, where α-bromonitrophenyl compounds serve as versatile electrophilic building blocks for the construction of complex heterocyclic systems.

Properties

Molecular Formula

C8H6BrNO2S

Molecular Weight

260.11 g/mol

IUPAC Name

2-bromo-1-(3-nitrophenyl)ethanethione

InChI

InChI=1S/C8H6BrNO2S/c9-5-8(13)6-2-1-3-7(4-6)10(11)12/h1-4H,5H2

InChI Key

QBLJIVUVUDGZFL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=S)CBr

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=S)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-bromo-1-(3-nitrophenyl)ethanone with structurally related α-haloketones:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Features
2-Bromo-1-(3-nitrophenyl)ethanone 244.04 92–94 Dichloromethane, THF Nitro group (meta), planar ethanone moiety
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 259.09 81–83 Ether, methanol Electron-donating methoxy groups (3,4-positions)
2-Bromo-1-(3-fluorophenyl)ethanone 217.04 Not reported Not reported Electron-withdrawing fluoro substituent
2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanone 280.12 Not reported Not reported Isoxazole heterocycle, methyl group

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in the target compound) reduce electron density at the α-carbon, enhancing electrophilicity for nucleophilic substitution reactions compared to methoxy-substituted analogs .
  • Lower melting points in dimethoxy derivatives (81–83°C vs. 92–94°C) suggest weaker intermolecular forces due to steric hindrance from methoxy groups .

Reactivity Trends :

  • The nitro group in the target compound directs electrophilic attacks to specific positions, enabling regioselective synthesis of heterocycles (e.g., thiazoles, triazoles) .
  • Methoxy-substituted analogs undergo slower bromination due to electron donation, requiring harsher conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-Bromo-1-(3-nitrophenyl)ethanone, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via bromination of 1-(3-nitrophenyl)ethanone using bromine in chloroform at 0–5°C, followed by stirring at room temperature for 2 hours. Purification involves column chromatography (silica gel, 0–10% petroleum ether/ethyl acetate), yielding 96% purity. Key factors for optimization include temperature control during bromine addition and solvent selection for crystallization (e.g., THF for slow evaporation) .
  • Troubleshooting : Low yields may result from incomplete bromination or side reactions. Monitor reaction progress via TLC and ensure thorough washing with sodium bicarbonate to remove acidic byproducts.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Techniques :

  • X-ray crystallography : Resolves molecular geometry, intermolecular interactions (e.g., C–H⋯O, Br⋯O), and crystal packing (P21/c space group, Z = 4) .
  • NMR/IR : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹ in IR) and aromatic protons (δ 7.5–8.5 ppm in ¹H NMR).
  • Melting point : Reported as 365–367 K; discrepancies across studies may arise from polymorphic forms or impurities .

Q. How should researchers handle safety and stability concerns during experimentation?

  • Safety Protocols : Use fume hoods to avoid inhalation of bromine vapors. Wear nitrile gloves and goggles due to potential skin/eye irritation. The compound’s stability is enhanced by weak intermolecular interactions (e.g., hydrogen bonds), but it should be stored in amber vials at <4°C to prevent degradation .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s reactivity and applications?

  • Structural Insights : The asymmetric unit contains two molecules (A and B) with planar nitro and ethanone groups. Weak C–H⋯O hydrogen bonds (3.06–3.16 Å) and π-π stacking (centroid distances: 3.677–3.710 Å) form a 3D network, stabilizing the crystal. These interactions may affect solubility and reactivity in solid-phase synthesis .
  • Design Implications : Engineers could exploit these motifs to design co-crystals or modify solubility for drug delivery systems.

Q. What mechanistic pathways are involved in the compound’s utility as a synthon for pharmaceuticals?

  • Reactivity Profile : As an α-haloketone, it undergoes nucleophilic substitution (e.g., with amines to form β-ketoamines) or elimination reactions. Computational studies (DFT) could model transition states for these reactions, aiding in predicting regioselectivity .
  • Case Study : Derivatives of α-haloketones are precursors to heterocycles (e.g., thiazoles, pyridines) with anticancer or antimicrobial activity. Researchers should explore coupling reactions with thiols or azides for diversity-oriented synthesis.

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?

  • Analytical Strategies :

  • Reproducibility : Standardize crystallization solvents (e.g., THF vs. ethanol) to isolate polymorphs.
  • Purity Assessment : Use HPLC-MS to detect trace impurities. Cross-validate spectral data with computational simulations (e.g., Gaussian for NMR chemical shifts).
    • Collaborative Verification : Compare results with databases like Cambridge Structural Database (CSD) for crystallographic consistency .

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